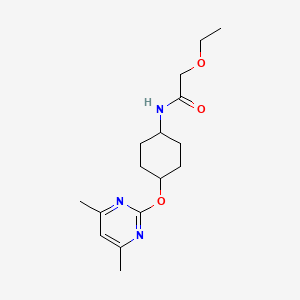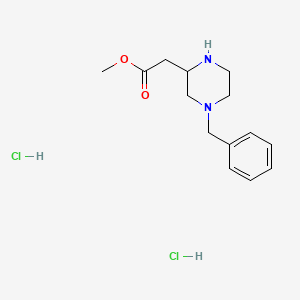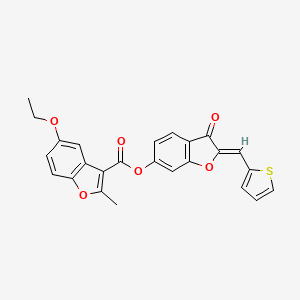
4-((1-(2-ethoxybenzoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((1-(2-ethoxybenzoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one, also known as EBP, is a synthetic compound that has been widely used in scientific research. EBP belongs to the class of pyranone compounds, which have been extensively studied due to their potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 4-((1-(2-ethoxybenzoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is not fully understood, but it is believed to involve the modulation of the sigma-1 receptor. 4-((1-(2-ethoxybenzoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one has been shown to increase the expression of the sigma-1 receptor and to enhance its activity. The sigma-1 receptor is involved in the regulation of various cellular processes, including calcium signaling, protein synthesis, and cell survival. 4-((1-(2-ethoxybenzoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one has also been shown to inhibit the activity of certain enzymes, such as matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects
4-((1-(2-ethoxybenzoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one has been shown to have a variety of biochemical and physiological effects. 4-((1-(2-ethoxybenzoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the activation of immune cells, such as macrophages and T cells. 4-((1-(2-ethoxybenzoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one has also been shown to inhibit the proliferation of cancer cells and to induce apoptosis in cancer cells. 4-((1-(2-ethoxybenzoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one has been shown to have anti-fibrotic effects by inhibiting the production of collagen and other extracellular matrix proteins. 4-((1-(2-ethoxybenzoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one has also been shown to improve cognitive function and to reduce anxiety-like behavior in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
4-((1-(2-ethoxybenzoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one has several advantages for lab experiments. 4-((1-(2-ethoxybenzoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a synthetic compound that can be easily synthesized in large quantities with high purity. 4-((1-(2-ethoxybenzoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one has been extensively studied, and its mechanism of action is well understood. 4-((1-(2-ethoxybenzoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one has also been shown to have a wide range of therapeutic applications, making it a valuable compound for drug discovery.
However, there are also limitations to the use of 4-((1-(2-ethoxybenzoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one in lab experiments. 4-((1-(2-ethoxybenzoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one has not been extensively studied in humans, and its safety and efficacy in humans are not well understood. 4-((1-(2-ethoxybenzoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is also a relatively new compound, and its long-term effects are not known. Further research is needed to fully understand the potential of 4-((1-(2-ethoxybenzoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one as a therapeutic agent.
Orientations Futures
There are several future directions for the study of 4-((1-(2-ethoxybenzoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one. One potential direction is the development of 4-((1-(2-ethoxybenzoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one-based drugs for the treatment of inflammatory diseases, cancer, and neurodegenerative disorders. Another potential direction is the study of the sigma-1 receptor and its role in various physiological processes. The sigma-1 receptor has been shown to be involved in the regulation of pain perception, mood, and cognitive function, and further research could lead to the development of new therapies for these conditions. Finally, further research is needed to fully understand the safety and efficacy of 4-((1-(2-ethoxybenzoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one in humans and to determine its potential as a therapeutic agent.
Méthodes De Synthèse
4-((1-(2-ethoxybenzoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one can be synthesized using a multi-step process that involves the reaction of 2-ethoxybenzoyl chloride with pyrrolidine to form 1-(2-ethoxybenzoyl)pyrrolidine. This intermediate is then reacted with 4-hydroxy-6-methyl-2H-pyran-2-one to form 4-((1-(2-ethoxybenzoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one. The synthesis of 4-((1-(2-ethoxybenzoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one has been optimized for high yield and purity, making it a valuable compound for scientific research.
Applications De Recherche Scientifique
4-((1-(2-ethoxybenzoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one has been extensively used in scientific research due to its potential therapeutic applications. 4-((1-(2-ethoxybenzoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one has been shown to have anti-inflammatory, anti-cancer, and anti-fibrotic properties. 4-((1-(2-ethoxybenzoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one has also been studied for its potential use in the treatment of neurodegenerative diseases and cardiovascular disorders. 4-((1-(2-ethoxybenzoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one has been shown to have a high affinity for the sigma-1 receptor, which is involved in the regulation of various physiological processes, including pain perception, mood, and cognitive function.
Propriétés
IUPAC Name |
4-[1-(2-ethoxybenzoyl)pyrrolidin-3-yl]oxy-6-methylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-3-23-17-7-5-4-6-16(17)19(22)20-9-8-14(12-20)25-15-10-13(2)24-18(21)11-15/h4-7,10-11,14H,3,8-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBVRAUHKNRRMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCC(C2)OC3=CC(=O)OC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-(2-ethoxybenzoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-Methoxypyridin-3-yl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2908965.png)



![8-(4-(4-acetylphenyl)piperazine-1-carbonyl)-2H-thiazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B2908970.png)

![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2908974.png)

![2-phenethyl-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2908979.png)
![2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2-(2-methylthiazol-4-yl)phenyl)acetamide](/img/structure/B2908981.png)
![1H-Pyrimido[4,5-b]indole-2,4(3H,9H)-dione](/img/structure/B2908983.png)

![3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methoxy-2H-chromen-2-one](/img/structure/B2908987.png)